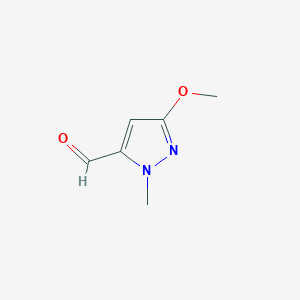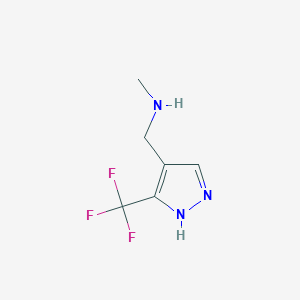
3-(4,4-Difluoropiperidin-1-yl)propan-1-amine
Overview
Description
“3-(4,4-Difluoropiperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C8H16F2N2. It is also known as 3-(4,4-Difluoro-piperidin-1-yl)-propylamine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the 4th carbon atom of the ring. The propan-1-amine part of the molecule is attached to the nitrogen atom of the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 242.2±40.0 °C and a predicted density of 1.13±0.1 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 15.12±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
3-(4,4-Difluoropiperidin-1-yl)propan-1-amine and its derivatives are involved in various synthetic processes in organic chemistry. For instance, tertiary amines such as this compound have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. The study by Gao, Liang, and Wang (2007) demonstrates the anodic inhibition properties of these compounds, retarding the anodic dissolution of iron by forming a protective layer on the metal surface (Gao, Liang, & Wang, 2007). Another study by Surmont et al. (2010) explores synthetic strategies towards 4-substituted 3,3-difluoropiperidines, highlighting their potential as building blocks in medicinal chemistry (Surmont et al., 2010).
Polymer and Material Science
In the field of polymer and material science, derivatives of this compound have been utilized. Lynn and Langer (2000) synthesized poly(β-aminoesters) through the addition of secondary amines to bis(acrylate ester), showing potential for biodegradable polymer applications (Lynn & Langer, 2000). Additionally, the study by Aly and El-Mohdy (2015) on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines including derivatives of this compound, indicates potential medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound and its derivatives have been used in the synthesis of drug molecules. Hartner et al. (2004) describe the preparation of key intermediates in the synthesis of αVβ3 antagonists using derivatives of this compound (Hartner et al., 2004). Additionally, the study by Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist using a derivative of this compound, indicating its role in receptor-targeted drug development (Grimwood et al., 2011).
Safety and Hazards
The safety information available for “3-(4,4-Difluoropiperidin-1-yl)propan-1-amine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3-(4,4-difluoropiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)2-6-12(7-3-8)5-1-4-11/h1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGAZHYAXWTEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735318 | |
| Record name | 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869493-53-8 | |
| Record name | 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)






![2-[2-Bromo-6-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1530318.png)



